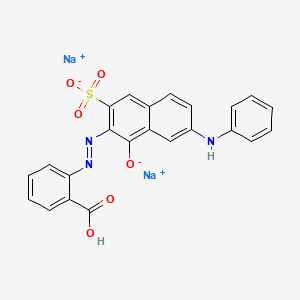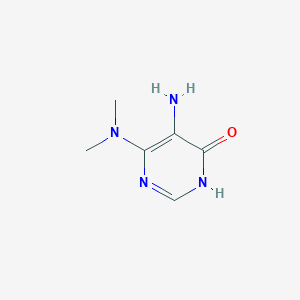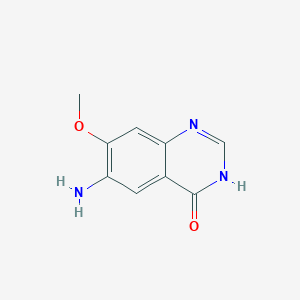![molecular formula C6H4BrN3O B1384427 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1370007-53-6](/img/structure/B1384427.png)
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Overview
Description
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of the compound 7-Bromo-3H,4H-Pyrrolo[2,1-f][1,2,4]triazin-4-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that the bromine atom in the compound could potentially interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s role in various biochemical pathways will be uncovered .
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Result of Action
As research progresses, it is expected that the compound’s effects on cellular processes and molecular pathways will be elucidated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The bromine atom in its structure allows for specific binding interactions with the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds with proteins, further stabilizing its interactions and enhancing its biochemical efficacy .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways, thereby inhibiting cell proliferation and promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in its structure allows for strong binding with the active sites of enzymes, leading to either inhibition or activation of their activity. This compound has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively modulate enzyme activity and alter cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, this compound can be found in the mitochondria, where it influences cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazin-4-one. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the triazine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives such as N-oxides or other higher oxidation state compounds.
Reduction: Reduced derivatives with the bromine atom removed or the triazine ring reduced.
Scientific Research Applications
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: It acts as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical and agrochemical applications.
Comparison with Similar Compounds
Similar Compounds
4-amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazin-4-one: This compound features an amino group at the 4-position instead of a carbonyl group, which can alter its reactivity and biological activity.
7-bromo-pyrrolo[2,1-f][1,2,4]triazin-4-amine:
Uniqueness
7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can be exploited for further functionalization and derivatization. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .
Properties
IUPAC Name |
7-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBUVPGCNKEPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370007-53-6 | |
| Record name | 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)





![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)
![2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B1384366.png)
